molecular formula C17H14ClNO3 B2480781 1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-51-3

1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B2480781
CAS No.: 620931-51-3
M. Wt: 315.75
InChI Key: MZWISTTXLUTQIZ-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Isatin and its derivatives, which share a similar core structure to the compound of interest, are pivotal in synthesizing a vast array of heterocyclic compounds. These substances exhibit a wide range of biological activities, making them significant for developing pharmaceuticals and conducting medical research. The versatility of isatin derivatives as building blocks allows for the creation of numerous N-heterocycles through reactions such as Pfitzinger, ring-opening, and ring expansion, suggesting that our compound could have similar utility in synthesizing new heterocyclic molecules with potential biological activities (Sadeghian & Bayat, 2022).

Environmental Impact and Removal Techniques

The compound's structure suggests it could share properties with phenoxy acids and their derivatives, which are notable for their environmental persistence and bioactivity. Research into the occurrence, fate, and removal of phenoxy acids in aquatic environments sheds light on the potential environmental impact and behavior of similar compounds. These studies highlight the importance of understanding the environmental persistence and transformation pathways of such chemicals, as well as developing effective removal methods from water sources to mitigate potential risks (Muszyński, Brodowska, & Paszko, 2019).

Pharmacological Activities

Given the pharmacological significance of isatin and its analogs, including anti-microbial, anticancer, antiviral, and anticonvulsant activities, the compound may also possess diverse biological activities worthy of exploration. This opens up avenues for research into its potential therapeutic applications, highlighting the importance of understanding its mechanisms of action and efficacy across different biological targets (Mathur & Nain, 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole and phenoxy compounds, this compound could have potential uses in medicinal chemistry .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been reported to act as auxins, which are growth hormones that naturally exist in plants . These compounds can interact with their targets and cause changes in cellular processes. More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been known to influence various biochemical pathways, including those involved in cell growth and metabolism

Result of Action

Similar compounds have been reported to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-6-7-14-12(10-11)16(20)17(21)19(14)8-9-22-15-5-3-2-4-13(15)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWISTTXLUTQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.